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Compound of Interest

Compound Name: 8-Ethylquinoline

CAS No.: 19655-56-2

Cat. No.: B027807

Get Quote

Compound Identity & Significance
8-Ethylquinoline is a heteroaromatic organic compound consisting of a quinoline scaffold

substituted with an ethyl group at the 8-position. It serves as a critical intermediate in the

synthesis of agrochemicals, pharmaceuticals, and functional ligands for transition metal

catalysis. Its structural proximity to the ring nitrogen (peri-position) creates unique steric and

electronic environments, distinguishable by spectroscopic analysis.

IUPAC Name: 8-Ethylquinoline

CAS Registry Number: 19655-56-2

Molecular Formula: C₁₁H₁₁N

Molecular Weight: 157.21 g/mol

Physical State: Colorless to pale yellow oil (turns dark upon oxidation/exposure to light).
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The industrial preparation typically follows the Skraup synthesis, involving the condensation of

2-ethylaniline with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g.,

nitrobenzene or iodine).

Key Impurities: Unreacted 2-ethylaniline, polymerized glycerol residues, and oxidation

byproducts (e.g., 8-ethylquinoline-N-oxide).

Purification: Vacuum distillation is required to remove high-boiling tars common to Skraup

reactions.

Mass Spectrometry (MS) Data
Methodology: Electron Ionization (EI), 70 eV.

The mass spectrum of 8-Ethylquinoline is characterized by a robust molecular ion and a

dominant base peak resulting from hydrogen loss, a behavior typical of alkyl-substituted

heteroaromatics where the "benzylic" position is activated.

Quantitative MS Data Table
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m/z (Mass-to-
Charge)

Relative Intensity
(%)

Ion Assignment
Fragmentation
Mechanism

157 69.0
Molecular Ion (Stable

aromatic system)

156 100.0

Base Peak. Loss of

-H from ethyl group

forms a resonance-

stabilized quinolinium

cation.

142 13.5
Loss of methyl radical

(benzylic cleavage).

129 34.5

Loss of ethylene

(McLafferty-like

rearrangement) or ring

contraction.

128 10.0

Loss of ethyl radical

(formation of bare

quinoline cation).

77 10.4

Phenyl cation

(breakdown of the

carbocyclic ring).

Fragmentation Pathway Logic
The following diagram illustrates the causal fragmentation logic. The stability of the

ion is the driving force, dominating over the loss of the methyl group.
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Molecular Ion (m/z 157)
[C11H11N]+.

Base Peak (m/z 156)
[C11H10N]+

(Stable Quinolinium)- H• (Alpha Cleavage)

m/z 142
[M - CH3]+

- CH3• (Beta Cleavage)

m/z 129
[M - C2H4]+.

- C2H4 (Ethylene loss)

Ring Fragmentation
(m/z 77, etc.)

High Energy

Click to download full resolution via product page

Figure 1: EI-MS Fragmentation pathway of 8-Ethylquinoline showing the dominance of alpha-

hydrogen loss.

Infrared Spectroscopy (IR)
Methodology: FT-IR (Neat/ATR).

The IR spectrum distinguishes the aromatic quinoline core from the aliphatic ethyl substituent.

The absence of N-H stretches (3300-3500 cm⁻¹) confirms the tertiary amine nature (and

absence of unreacted aniline).
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Frequency (cm⁻¹) Vibration Mode
Functional Group /
Assignment

3050 - 3010
Aromatic C-H stretching

(Quinoline ring).

2965, 2930, 2870
Methyl and Methylene C-H

stretching (Ethyl group).

1615, 1595, 1500
Skeletal ring vibrations

(Quinoline characteristic).

1450, 1375
Methyl/Methylene bending

(Deformation).

830, 790, 750

Out-of-plane bending

(Diagnostic of substitution

pattern).

Nuclear Magnetic Resonance (NMR)
Methodology: 400 MHz (1H) / 100 MHz (13C), Solvent:

, Internal Std: TMS (

0.00).

The NMR data provides the most definitive structural proof. The ethyl group appears as a

classic triplet-quartet system, while the quinoline protons show characteristic deshielding,

particularly H-2 (adjacent to Nitrogen).

¹H NMR Data (400 MHz, CDCl₃)
Note: Chemical shifts are calibrated to residual CHCl₃ at 7.26 ppm.
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Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)
Assignment

Structural
Context

8.92 dd 1H 4.2, 1.8 H-2

Most

deshielded;

adjacent to N

(Hetero ring).

8.12 dd 1H 8.3, 1.8 H-4

Hetero ring;

beta to

Nitrogen.

7.65 d 1H 8.1 H-5
Benzo ring;

peri to H-4.

7.55 dd 1H 8.1, 7.0 H-6
Benzo ring;

meta to ethyl.

7.48 d 1H 7.0 H-7
Benzo ring;

ortho to ethyl.

7.39 dd 1H 8.3, 4.2 H-3

Hetero ring;

most shielded

aromatic

proton.

3.23 q 2H 7.5 -CH₂-

Methylene of

ethyl group

(deshielded

by ring).

1.35 t 3H 7.5 -CH₃
Methyl of

ethyl group.

¹³C NMR Data (100 MHz, CDCl₃)
Note: Chemical shifts are calibrated to CDCl₃ triplet at 77.16 ppm.
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Shift (

ppm)
Carbon Type Assignment

149.3 CH C-2 (Next to N)

146.5 Cq C-8a (Ring junction)

142.5 Cq C-8 (Substituted carbon)

136.2 CH C-4

129.5 Cq C-4a (Ring junction)

128.6 CH C-5

127.4 CH C-7

126.2 CH C-6

121.0 CH C-3

23.8 CH₂ Methylene (Ethyl)

14.9 CH₃ Methyl (Ethyl)

NMR Connectivity Logic (COSY/HMBC)
The following diagram details the scalar coupling networks used to assign the spectrum.
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Ethyl Spin System Hetero Ring SystemBenzo Ring System

Methyl (1.35 ppm)
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3J

3J
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Figure 2: 1H-1H COSY coupling network and spatial relationships defining the 8-
Ethylquinoline structure.

Experimental Protocols
A. Sample Preparation for NMR

Solvent Selection: Use Chloroform-d (

) with 0.03% v/v TMS.

Concentration: Dissolve 10-15 mg of 8-Ethylquinoline in 0.6 mL of solvent.

Filtration: Filter through a cotton plug within a glass pipette to remove suspended solids

(e.g., drying agents) that cause line broadening.

Acquisition:
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1H NMR: 16 scans, 2 second relaxation delay.

13C NMR: 512-1024 scans, proton-decoupled (CPD).

B. GC-MS Conditions[1][2]
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

Carrier Gas: Helium at 1.0 mL/min (constant flow).

Inlet: Split mode (50:1), 250°C.

Oven Program:

Hold at 60°C for 2 min.

Ramp 15°C/min to 280°C.

Hold at 280°C for 5 min.

Detector: Mass Selective Detector (MSD), Source Temp 230°C, Quad Temp 150°C.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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